5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one
Overview
Description
5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a diazepane ring and a piperidinone core, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinone Core: Starting with a cyclohexylmethylamine, the piperidinone core can be synthesized through a series of cyclization reactions.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane precursor reacts with the piperidinone intermediate.
Acetylation: The final step involves the acetylation of the diazepane ring using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The diazepane and piperidinone rings could play a crucial role in binding to these molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)piperidin-2-one: Lacks the diazepane ring, making it less complex.
4-Acetyl-1,4-diazepane:
5-(4-Acetyl-1,4-diazepane-1-carbonyl)piperidin-2-one: Similar but lacks the cyclohexylmethyl group, affecting its chemical properties.
Uniqueness
The uniqueness of 5-(4-Acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the diazepane ring and the piperidinone core, along with the cyclohexylmethyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-acetyl-1,4-diazepane-1-carbonyl)-1-(cyclohexylmethyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-16(24)21-10-5-11-22(13-12-21)20(26)18-8-9-19(25)23(15-18)14-17-6-3-2-4-7-17/h17-18H,2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUNYYJLYEXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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